

Application Notes and Protocols for Utilizing Piperidinylmethylureido Fragments in Drug Design

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Compound of Interest		
Compound Name:	Piperidinylmethylureido	
Cat. No.:	B15486460	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the **piperidinylmethylureido** fragment in fragment-based drug design (FBDD). While direct literature on this specific fragment is limited, its constituent piperidine and urea moieties are well-established pharmacophores in drug discovery.[1][2][3][4][5] This document outlines a rational approach for its application, from initial screening to hit-to-lead optimization, primarily focusing on kinase inhibition as a representative target class.[6][7]

Introduction to the Piperidinylmethylureido Fragment

The **piperidinylmethylureido** scaffold combines key features beneficial for fragment-based screening:

- 3D Geometry: The saturated piperidine ring provides a three-dimensional character, which is advantageous for exploring non-flat binding pockets and improving physicochemical properties compared to purely aromatic fragments.[2]
- Hydrogen Bonding Capabilities: The urea moiety is a potent hydrogen bond donor and acceptor, crucial for forming stable interactions with protein targets, particularly in the hinge region of kinases.[3][5]



 Vectorial Growth Points: The fragment possesses clear vectors for chemical elaboration on both the piperidine nitrogen and the terminal urea nitrogen, allowing for systematic optimization of potency and selectivity.

Hypothetical Application in Kinase Inhibitor Discovery

Protein kinases are a prominent target class for FBDD. The **piperidinylmethylureido** fragment can be proposed as a starting point for developing kinase inhibitors due to the prevalence of urea-based compounds that target the ATP-binding site.[6][7]

Data Presentation

The following table summarizes hypothetical screening and early optimization data for a **piperidinylmethylureido** fragment against a generic kinase target. This data is illustrative and based on typical values observed for similar fragments in FBDD campaigns.



Compoun d ID	Fragment Structure	Method	Target	Kd (μM)	IC50 (μM)	Ligand Efficiency (LE)
PNU-001	1- (piperidin- 4- ylmethyl)ur ea	SPR	Kinase A	500	>1000	0.35
PNU-002	1-(1- methylpipe ridin-4- ylmethyl)ur ea	NMR	Kinase A	350	800	0.38
PNU-003	1-((1- acetylpiperi din-4- yl)methyl)u rea	ITC	Kinase A	200	450	0.41
PNU-004	1-((1- benzoylpip eridin-4- yl)methyl)u rea	FTS	Kinase A	80	150	0.45

Experimental Protocols

Protocol 1: Synthesis of a Piperidinylmethylureido Fragment Library

This protocol describes a general method for the synthesis of a small library of **piperidinylmethylureido** fragments with diversification at the piperidine nitrogen.

Materials:

• 4-(aminomethyl)piperidine derivatives (commercially available or synthesized)



- Potassium cyanate or isocyanates
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Synthesis of the Urea Moiety:
 - Dissolve the starting 4-(aminomethyl)piperidine derivative (1 eq.) in a mixture of water and DCM.
 - Add a solution of potassium cyanate (1.2 eq.) in water.
 - Acidify the reaction mixture with concentrated HCl to a pH of ~2.
 - Stir vigorously at room temperature for 12-24 hours.
 - Extract the aqueous layer with DCM.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to yield the desired piperidinylmethylureido fragment.
- N-Alkylation/Acylation of the Piperidine Ring:
 - To a solution of the parent piperidinylmethylureido fragment (1 eq.) in DCM, add TEA (1.5 eq.).
 - Cool the mixture to 0°C and add the desired alkyl halide or acyl chloride (1.1 eq.) dropwise.



- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography to obtain the diversified fragment.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting the binding of low molecular weight fragments to a target protein.[8]

Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
- Target kinase
- Fragment library stock solutions in DMSO

Procedure:

- Protein Immobilization:
 - Activate the sensor chip surface using a standard amine coupling kit.
 - Inject the target kinase solution over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active esters.
- Fragment Screening:



- Prepare a series of fragment dilutions in running buffer from the DMSO stock solutions.
- Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
- Monitor the change in the SPR signal (response units, RU) over time.
- Regenerate the sensor surface between injections using a suitable regeneration solution.
- Data Analysis:
 - Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
 - For hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kd).

Protocol 3: Hit-to-Lead Optimization

This protocol outlines a structure-guided approach to optimize an initial fragment hit.

Procedure:

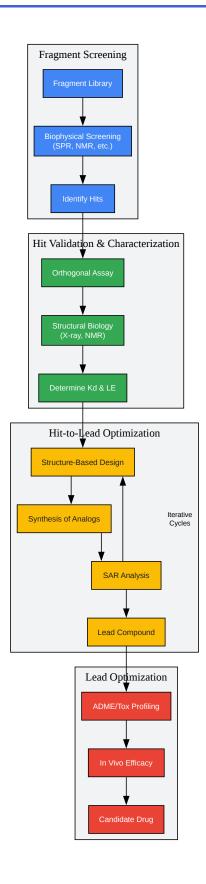
- Structural Biology:
 - Obtain a high-resolution crystal structure of the target kinase in complex with the initial piperidinylmethylureido fragment hit.
- Structure-Based Design:
 - Analyze the co-crystal structure to identify key interactions and unoccupied pockets in the binding site.
 - Design new analogs by growing the fragment into these pockets or by merging it with other identified fragments. Focus on vectors on the piperidine nitrogen and the terminal urea nitrogen.
- Synthesis and Assay:



- Synthesize the designed analogs using appropriate synthetic routes.
- Evaluate the synthesized compounds in biochemical assays (e.g., kinase activity assay) to determine their IC50 values.
- Determine the Kd and ligand efficiency (LE) for promising compounds.
- Iterative Optimization:
 - Repeat the cycle of design, synthesis, and testing to improve potency, selectivity, and ADME properties.

Visualizations Logical Workflow for Fragment-Based Drug Design



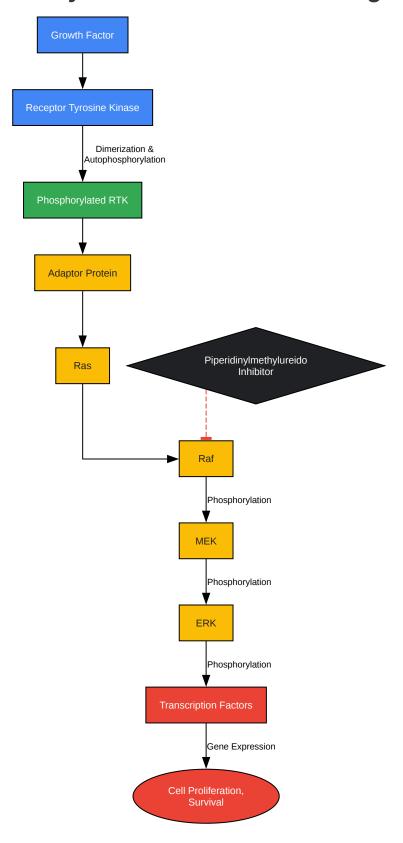


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Caption: A generalized workflow for a fragment-based drug discovery campaign.



Signaling Pathway of a Generic Kinase Target



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Caption: A simplified representation of the MAPK/ERK signaling pathway.

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